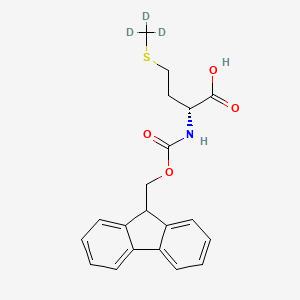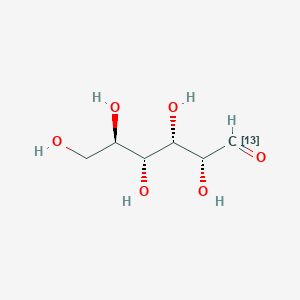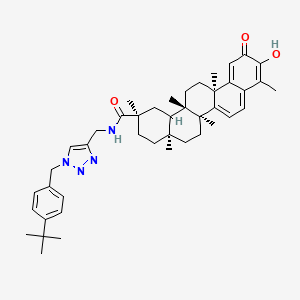
Azido-PEG3-SS-NHS
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azido-PEG3-SS-NHS is a cleavable polyethylene glycol linker used in the synthesis of antibody-drug conjugates. It contains an azide group, a cleavable disulfide bond, and an N-hydroxysuccinimide ester. This compound is primarily employed in click chemistry and bioconjugation applications due to its ability to form stable triazole linkages with alkyne-containing molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Azido-PEG3-SS-NHS is synthesized through a multi-step process involving the functionalization of polyethylene glycol with azide and N-hydroxysuccinimide ester groups. The synthesis typically involves the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is activated with a suitable reagent to introduce reactive groups.
Introduction of Azide Group: The activated polyethylene glycol is reacted with sodium azide to introduce the azide group.
Formation of Disulfide Bond: The azide-functionalized polyethylene glycol is then reacted with a disulfide-containing compound to introduce the cleavable disulfide bond.
N-Hydroxysuccinimide Ester Formation: Finally, the compound is reacted with N-hydroxysuccinimide to form the N-hydroxysuccinimide ester
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically produced in a controlled environment to prevent contamination and degradation.
Análisis De Reacciones Químicas
Types of Reactions
Azido-PEG3-SS-NHS undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole linkage between the azide group of this compound and an alkyne-containing molecule.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with molecules containing strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN)
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires a copper catalyst and an alkyne-containing molecule.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Requires a strained alkyne-containing molecule such as DBCO or BCN
Major Products Formed
The major products formed from these reactions are stable triazole linkages, which are used in various bioconjugation and click chemistry applications .
Aplicaciones Científicas De Investigación
Azido-PEG3-SS-NHS has a wide range of scientific research applications, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in the labeling and modification of biomolecules such as proteins and nucleic acids.
Medicine: Utilized in the development of antibody-drug conjugates for targeted drug delivery.
Industry: Applied in the production of advanced materials and nanotechnology .
Mecanismo De Acción
Azido-PEG3-SS-NHS exerts its effects through the formation of stable triazole linkages with alkyne-containing molecules. The azide group undergoes cycloaddition reactions with alkynes, resulting in the formation of a triazole ring. The cleavable disulfide bond allows for controlled release of the conjugated molecule under reducing conditions .
Comparación Con Compuestos Similares
Similar Compounds
Azido-PEG3-NHS Ester: Similar to Azido-PEG3-SS-NHS but lacks the cleavable disulfide bond. .
Azido-PEG4-SS-NHS: Contains an additional polyethylene glycol unit, providing increased solubility and flexibility
Uniqueness
This compound is unique due to its cleavable disulfide bond, which allows for controlled release of the conjugated molecule. This feature makes it particularly useful in the development of antibody-drug conjugates and other targeted drug delivery systems .
Propiedades
Fórmula molecular |
C15H24N4O7S2 |
|---|---|
Peso molecular |
436.5 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyldisulfanyl]propanoate |
InChI |
InChI=1S/C15H24N4O7S2/c16-18-17-4-5-23-6-7-24-8-9-25-10-12-28-27-11-3-15(22)26-19-13(20)1-2-14(19)21/h1-12H2 |
Clave InChI |
GULGJNLQJQCHEW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)OC(=O)CCSSCCOCCOCCOCCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![5-[[1,3-bis[3-[6-[(3S,4S,5S,6S)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyhexylamino]-3-oxopropoxy]-2-[[3-[6-[(3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyhexylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12415486.png)

![(7S,10S)-4,4-dimethyl-7-propan-2-yl-10-[(E)-4-sulfanylbut-1-enyl]-9-oxa-16-thia-3,6,13,18-tetrazabicyclo[13.2.1]octadeca-1(17),15(18)-diene-2,5,8,12-tetrone](/img/structure/B12415500.png)



